Insecticidal Activity Enhancement Conferred by α-Branched sec-Butyl Substituent
In a systematic study of pyrazole methanesulfonate insecticides, amides derived from amines possessing α-branching (specifically sec-butyl and isopropyl) demonstrated the highest level of insecticidal activity when compared to linear alkyl amine counterparts [1]. While this study did not evaluate 5-(sec-butyl)-3-ethyl-1H-pyrazole directly, the core finding—that the sec-butyl α-branching motif enhances insecticidal potency—provides a class-level inference that this specific compound is likely to outperform its linear n-butyl analog in similar agrochemical applications.
| Evidence Dimension | Insecticidal activity (qualitative ranking) |
|---|---|
| Target Compound Data | sec-butyl group (α-branched) |
| Comparator Or Baseline | n-butyl or unbranched alkyl amines |
| Quantified Difference | Highest activity level reported for α-branched amines (sec-butyl and isopropyl) |
| Conditions | Pyrazole methanesulfonate series; insecticidal bioassay (details not fully specified in abstract) |
Why This Matters
For agrochemical procurement, the presence of an α-branched sec-butyl group is a strong indicator of elevated insecticidal potency, offering a clear selection criterion over linear alkyl analogs.
- [1] Finkelstein, B. L., & Strock, C. J. (1997). Synthesis and insecticidal activity of novel pyrazole methanesulfonates. Pesticide Science, 50(4), 324-328. View Source
